CID 45079395 is cataloged in chemical databases such as PubChem, which provides comprehensive information about its properties, synthesis methods, and biological activities. This compound is synthesized through specific chemical reactions that are documented in scientific literature.
CID 45079395 falls under the classification of organic compounds, specifically within the category of phenolic compounds. It is important to note that this classification can influence its chemical behavior and interactions in biological systems.
The synthesis of CID 45079395 typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents and catalysts to facilitate reactions under controlled conditions. For instance, the use of acid or base catalysts can significantly influence the efficiency and yield of the desired product.
CID 45079395 has a complex molecular structure characterized by multiple functional groups that contribute to its chemical properties. The molecular formula is typically represented as , indicating the presence of carbon, hydrogen, and oxygen atoms.
COC1=CC=CC=C1OCC(COCC(COC2=CC=CC=C2OC)O)O
AFKSAYSHFVIMCI-UHFFFAOYSA-N
These structural representations are crucial for understanding the compound's reactivity and potential interactions with biological targets.
CID 45079395 can undergo various chemical reactions, including:
The specific conditions under which these reactions occur—such as temperature, pressure, and solvent—are critical for optimizing yields and selectivity.
The mechanism of action for CID 45079395 involves its interaction with biological macromolecules such as proteins or nucleic acids. The compound may exert its effects through:
Research studies often elucidate these mechanisms through biochemical assays and molecular modeling techniques, providing insights into how CID 45079395 affects cellular functions.
Relevant data from experimental studies help characterize these properties quantitatively.
CID 45079395 has potential applications in various scientific fields:
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5